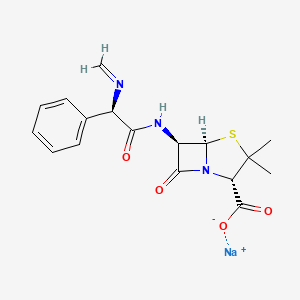
Metampicillin sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Metampicillin sodium salt is a penicillin antibiotic derived from the reaction of ampicillin with formaldehyde. It is a β-lactam antibiotic that is hydrolyzed in aqueous solutions to form ampicillin. This compound is known for its broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
Metampicillin sodium salt is synthesized by reacting ampicillin with formaldehyde. The reaction involves the formation of a cyclic aminal structure, which is a key feature of metampicillin . The reaction conditions typically involve the use of aqueous solutions and controlled pH levels to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound salt involves large-scale synthesis using the same basic reaction of ampicillin with formaldehyde. The process includes steps such as purification, crystallization, and drying to obtain the final product in a stable form .
Chemical Reactions Analysis
Types of Reactions
Metampicillin sodium salt undergoes several types of chemical reactions, including:
Hydrolysis: In aqueous solutions, metampicillin is hydrolyzed to form ampicillin.
Substitution Reactions: The compound can undergo substitution reactions, particularly involving the β-lactam ring, which is a reactive site for various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water and acidic conditions (e.g., stomach acid) are common reagents and conditions for hydrolysis.
Substitution: Nucleophiles such as amines and thiols can react with the β-lactam ring under mild to moderate conditions.
Major Products Formed
Scientific Research Applications
Metampicillin sodium salt has a wide range of scientific research applications, including:
Mechanism of Action
Metampicillin sodium salt exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan, which is essential for cell wall integrity. This inhibition leads to cell lysis and ultimately the death of the bacterial cell .
Comparison with Similar Compounds
Similar Compounds
Ampicillin: A direct precursor and hydrolysis product of metampicillin sodium salt.
Penicillin G: Another β-lactam antibiotic with a similar mechanism of action but different spectrum of activity.
Amoxicillin: A β-lactam antibiotic with a broader spectrum of activity compared to ampicillin.
Uniqueness
This compound salt is unique due to its cyclic aminal structure, which provides stability and allows for controlled hydrolysis to ampicillin. This feature makes it a valuable compound for studying the reactivity and stability of β-lactam antibiotics .
Properties
CAS No. |
6489-61-8 |
|---|---|
Molecular Formula |
C17H18N3NaO4S |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
sodium;(2S,5R,6R)-3,3-dimethyl-6-[[(2R)-2-(methylideneamino)-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C17H19N3O4S.Na/c1-17(2)12(16(23)24)20-14(22)11(15(20)25-17)19-13(21)10(18-3)9-7-5-4-6-8-9;/h4-8,10-12,15H,3H2,1-2H3,(H,19,21)(H,23,24);/q;+1/p-1/t10-,11-,12+,15-;/m1./s1 |
InChI Key |
CRTBAVDGJWEWNJ-GKANRWTBSA-M |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N=C)C(=O)[O-])C.[Na+] |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N=C)C(=O)[O-])C.[Na+] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N=C)C(=O)[O-])C.[Na+] |
| 6489-61-8 | |
Pictograms |
Irritant; Health Hazard |
Synonyms |
6-(2-methyleneamino-2-phenylacetamido)penicillanic acid Magnipen Metakes metampicillin metampicillin sodium methampicillin methampicillin, calcium salt (2:1), (2S-(2alpha,5alpha,6beta(S*)))-isomer methampicillin, monosodium salt, (2S-(2alpha,5alpha,6beta(S*)))-isomer methampicillin, sodium salt Serfabiotic Suvipen |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-hydroxy-2-phenylpropanoic acid [(5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1264818.png)
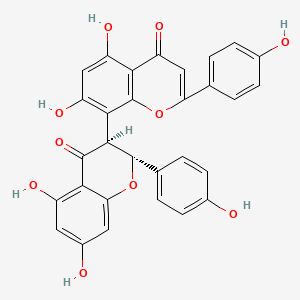


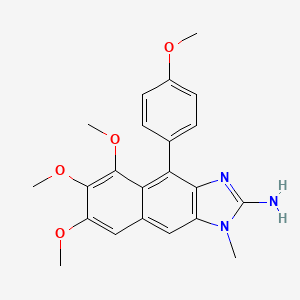
![(3S,5aS,6S,7R,9aS)-6-[2-[(1S,3aS,5R,8aS)-1-hydroxy-1,4,4,6-tetramethyl-2,3,3a,5,8,8a-hexahydroazulen-5-yl]ethyl]-2,2,5a,7-tetramethyl-4,5,6,8,9,9a-hexahydro-3H-benzo[b]oxepine-3,7-diol](/img/structure/B1264827.png)
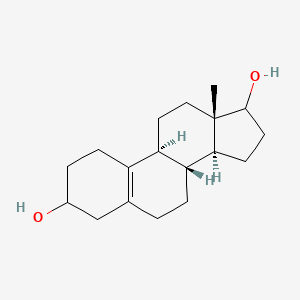
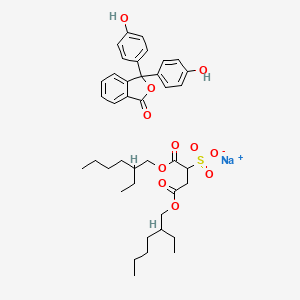
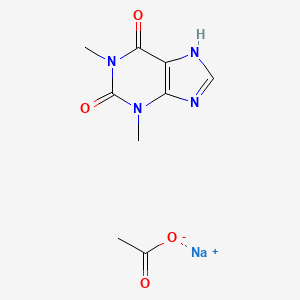


![1-ethenyl-6,7-dimethoxy-2-[(4-methoxyphenyl)methyl]-3-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B1264836.png)
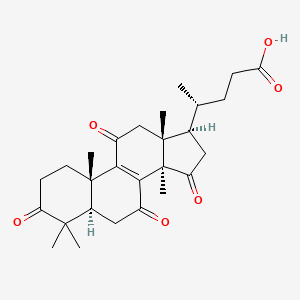
![N-{(1r)-3-Phenyl-1-[2-(Phenylsulfonyl)ethyl]propyl}-N~2~-(Piperazin-1-Ylcarbonyl)-L-Leucinamide](/img/structure/B1264841.png)
